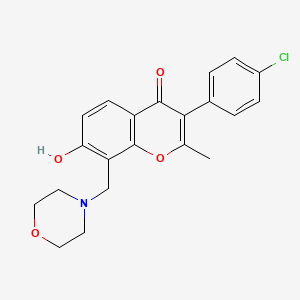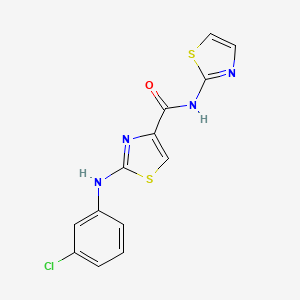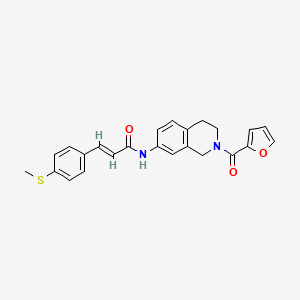![molecular formula C16H15ClN4O2S B2964843 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 941869-33-6](/img/structure/B2964843.png)
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a benzothiazole ring, a piperazine ring, and an isoxazole ring .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The specific synthesis pathway for this compound is not mentioned in the available resources.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum gives information about the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its spectroscopic data. The 1H-NMR, 13C-NMR, and IR data provide information about the structure and functional groups of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
This compound is part of a broader category of synthesized derivatives studied for their antimicrobial properties. For instance, the synthesis of new pyridine derivatives, which include similar structural motifs, demonstrated variable and modest antimicrobial activity against various strains of bacteria and fungi. These compounds were synthesized using a stepwise method involving amino substituted benzothiazoles and acid chlorides, which were then reacted with different piperazine derivatives to form the final compounds. The antimicrobial activity suggests potential applications in developing new therapeutic agents against infectious diseases (Patel, Agravat, & Shaikh, 2011).
Anti-mycobacterial Chemotypes
Further research into benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has identified this scaffold as a promising new anti-mycobacterial chemotype. A series of compounds were synthesized and tested for their activity against Mycobacterium tuberculosis H37Rv strain. Several of these compounds displayed significant anti-mycobacterial activity with minimal cytotoxicity, highlighting their therapeutic potential in treating tuberculosis. The study emphasizes the importance of the benzo[d]thiazol and piperazinyl methanone framework in the search for new anti-tuberculosis agents (Pancholia et al., 2016).
Biological Evaluation for Apoptotic Activity
Isoxazoline derivatives linked via piperazine to benzoisothiazoles have been synthesized and evaluated for their cytotoxic and antineoplastic activities. This research discovered that certain derivatives exhibited potent apoptotic (cell death-inducing) activity in mammalian cancer cells, comparing favorably with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) protein. These findings suggest potential applications in cancer therapy, particularly in inducing apoptosis in cancerous cells (Byrappa et al., 2017).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. Similar benzothiazole derivatives have shown promising biological activities, suggesting potential applications in medicinal chemistry .
Mecanismo De Acción
Target of Action
Compounds with a similar thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Compounds with similar thiazole structures have been found to inhibit cox-1 and cox-2 enzymes, which are key players in the inflammatory response .
Biochemical Pathways
Compounds with similar thiazole structures have been found to affect various pathways related to inflammation, pain, microbial infections, and cancer .
Result of Action
Compounds with similar thiazole structures have been found to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Propiedades
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-10-2-3-11(17)14-13(10)19-16(24-14)21-8-6-20(7-9-21)15(22)12-4-5-18-23-12/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEYYENLNOPJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/no-structure.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2964764.png)
![2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2964765.png)
![3-(4-Methoxyphenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one](/img/structure/B2964766.png)
![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964767.png)
![5-[(2-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B2964769.png)


![2-(methylsulfanyl)-N-[(1H-pyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2964774.png)




